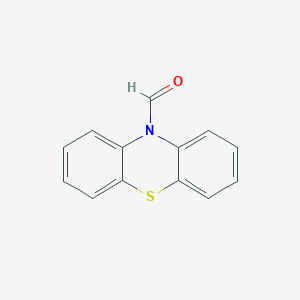

Phenothiazine-10-carboxaldehyde

CAS No.: 38076-67-4

Cat. No.: VC8110460

Molecular Formula: C13H9NOS

Molecular Weight: 227.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 38076-67-4 |

|---|---|

| Molecular Formula | C13H9NOS |

| Molecular Weight | 227.28 g/mol |

| IUPAC Name | phenothiazine-10-carbaldehyde |

| Standard InChI | InChI=1S/C13H9NOS/c15-9-14-10-5-1-3-7-12(10)16-13-8-4-2-6-11(13)14/h1-9H |

| Standard InChI Key | IBXXEOZCWDXNQL-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C=O |

| Canonical SMILES | C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C=O |

Introduction

Synthesis Methods

Phenothiazine-10-carboxaldehyde is synthesized via several routes, including cross-coupling reactions and oxidative transformations:

Buchwald-Hartwig Coupling

A high-yielding method involves the palladium-catalyzed coupling of 10H-phenothiazine with aromatic dihalides. For example, 1,4-di(10H-phenothiazin-10-yl)benzene (95% yield) is synthesized using Pd₂(dba)₃, tri-tert-butyl phosphonium tetrafluoroborate, and sodium tert-butoxide in anhydrous 1,4-dioxane at 101°C . Subsequent formylation via Vilsmeier-Haack conditions introduces the aldehyde group.

Oxidative Functionalization

Unexpected oxidation of 10-(4-hexyloxyphenyl)-10H-phenothiazine-3-carbaldehyde using tBuOK in THF yields the corresponding carboxylic acid, demonstrating the reactivity of the aldehyde group under basic conditions .

Direct Synthesis from Diphenylamine

A classical approach involves heating diphenylamine with sulfur and iodine at 250–260°C, followed by formylation using chloroacetyl chloride and triethylamine .

Table 1: Synthetic Routes and Yields

Structural and Spectroscopic Characterization

NMR Spectroscopy

-

¹H NMR (DMSO-d₆): The aldehyde proton appears as a singlet at δ 9.76 ppm. Aromatic protons resonate between δ 6.20–7.50 ppm, with distinct splitting patterns depending on substitution .

-

¹³C NMR: The carbonyl carbon of the aldehyde group is observed at δ 190–195 ppm .

Infrared Spectroscopy

The C=O stretch of the aldehyde is identified at 1680–1683 cm⁻¹, while aromatic C-H stretches appear near 3050 cm⁻¹ .

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar phenothiazine core with a dihedral angle of 158° between the two benzene rings. The aldehyde group adopts a trans configuration relative to the sulfur atom .

Table 2: Key Spectral Data

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR | δ 9.76 (s, CHO), 6.20–7.50 (m, Ar-H) | |

| IR | 1680 cm⁻¹ (C=O), 3050 cm⁻¹ (Ar-H) | |

| X-ray | Planar core, trans-aldehyde configuration |

Physical and Chemical Properties

Physicochemical Parameters

-

Solubility: Soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CH₂Cl₂) .

-

Molar Extinction Coefficient: ε = 47,600 L·mol⁻¹·cm⁻¹ at λ_max = 253 nm in cyclohexane .

Electrochemical Behavior

Cyclic voltammetry in DMF reveals quasi-reversible oxidation peaks (E₁/₂ = +0.85 V vs. Ag/AgCl) attributed to the phenothiazine core. The aldehyde group suppresses anodic oxidation, favoring cathodic reduction .

Photophysical Properties

Reactivity and Applications

Chemical Reactivity

-

Oxidation: Converts to phenothiazine-10-carboxylic acid using KMnO₄ or CrO₃ .

-

Condensation: Undergoes Knoevenagel condensation with malonic acid to form α,β-unsaturated esters (e.g., Compound 15, 88% yield) .

-

Reductive Amination: Selective alkylation at the 3- and 7-positions using aldehydes/ketones under H₂/Pd-C .

Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume